2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H13ClN2O3 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(((chloroacetyl)amino)(3,4-dimethoxyphenyl)methyl)acetamide
- 2-Cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)acetamide
Comparison: Compared to these similar compounds, 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and interactions. This structural feature may enhance its biological activity and make it a more versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13ClN2O3 |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8H,12H2,1-2H3,(H2,13,14) |
InChI Key |
DMWGAFMNPPLBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)N)N)Cl)OC |
Origin of Product |
United States |
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